9-deoxy-9-methylene Prostaglandin E2 9-deoxy-9-methylene Prostaglandin E2 9-Deoxy-9-methylene-PGE2 is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 61263-32-9
VCID: VC21229089
InChI: InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O
Molecular Formula: C21H34O4
Molecular Weight: 350.5 g/mol

9-deoxy-9-methylene Prostaglandin E2

CAS No.: 61263-32-9

Cat. No.: VC21229089

Molecular Formula: C21H34O4

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

9-deoxy-9-methylene Prostaglandin E2 - 61263-32-9

Specification

Description 9-Deoxy-9-methylene-PGE2 is a long-chain fatty acid.
CAS No. 61263-32-9
Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-19-18(16(2)15-20(19)23)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20+/m0/s1
Standard InChI Key VKEJXDXJUFQESA-DLMPNJEASA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O
SMILES CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator